2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid is a heterocyclic compound that features a triazolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid typically involves a multi-step process. One common method is the dipolar cycloaddition reaction followed by Cope elimination. This sequence allows for the formation of the triazolopyridine core with a synthetically challenging chiral center .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly as a P2X7 receptor antagonist.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. For instance, as a P2X7 receptor antagonist, it binds to the P2X7 receptor, inhibiting its activity. This receptor is involved in various cellular processes, including inflammation and cell death .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazolo[4,5-c]pyridine derivatives: These compounds share a similar core structure and are often studied for their biological activities.
Indole derivatives: These compounds also feature a heterocyclic core and have diverse biological applications.
Uniqueness
2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid is unique due to its specific triazolopyridine core, which imparts distinct biological properties. Its ability to act as a P2X7 receptor antagonist sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H12N4O2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C8H12N4O2/c1-11-3-2-7-6(4-11)9-10-12(7)5-8(13)14/h2-5H2,1H3,(H,13,14) |
InChI Key |
DWAZOOPTRKJUFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)N=NN2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.